molecular formula C7H4ClIN2S B6434610 7-chloro-4-iodo-1,3-benzothiazol-2-amine CAS No. 2021963-86-8

7-chloro-4-iodo-1,3-benzothiazol-2-amine

Cat. No.: B6434610
CAS No.: 2021963-86-8
M. Wt: 310.54 g/mol
InChI Key: WSEWDULMOFKAQG-UHFFFAOYSA-N
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Description

7-Chloro-4-iodo-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of chlorine and iodine substituents at the 7th and 4th positions, respectively, on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-iodo-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminothiophenol with appropriate halogenated aromatic compounds. One common method includes the reaction of 2-aminothiophenol with 4-chloro-2-iodoaniline in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials The process often includes halogenation reactions, followed by cyclization to form the benzothiazole ring

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to remove halogen substituents or to reduce the benzothiazole ring.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazoles.

Scientific Research Applications

Chemistry: 7-Chloro-4-iodo-1,3-benzothiazol-2-amine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Benzothiazole derivatives have shown activity against a range of bacterial and fungal pathogens, as well as promising cytotoxic effects against cancer cell lines.

Medicine: The compound is investigated for its potential therapeutic applications. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, and neuroprotective effects.

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in the manufacturing of advanced materials.

Comparison with Similar Compounds

  • 2-Amino-4-chlorobenzothiazole
  • 2-Amino-4-iodobenzothiazole
  • 2-Amino-7-chlorobenzothiazole

Comparison: 7-Chloro-4-iodo-1,3-benzothiazol-2-amine is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds with only one halogen substituent, this compound may exhibit enhanced or distinct properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

7-chloro-4-iodo-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEWDULMOFKAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)SC(=N2)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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